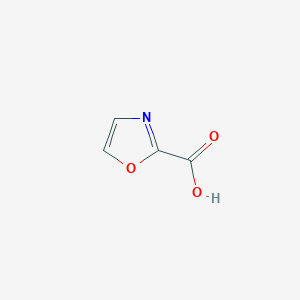
2-Chlorchinoxalin
Übersicht
Beschreibung
2-Chloroquinoxaline (2CQX) is a heterocyclic aromatic compound that has been studied for its various applications in scientific research. It is a white crystalline solid with a melting point of 87–88°C and a molecular weight of 191.6 g/mol. 2CQX is a derivative of quinoxaline and has been used in a variety of synthetic reactions.
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
2-Chlorchinoxalin wurde als eine Schlüsselverbindung bei der Synthese von Antikrebsmitteln identifiziert. Seine Derivate haben sich vielversprechend bei der Hemmung des Wachstums von Krebszellen gezeigt. Die Fähigkeit der Verbindung, in die Zellsignalisierung und Apoptose einzugreifen, macht sie zu einem wertvollen Gut in der onkologischen Forschung .
Antibakterielle Aktivität
Die antimikrobiellen Eigenschaften von 2-Chlorchinoxalinderivaten sind signifikant, insbesondere bei der Entwicklung neuer Antibiotika. Diese Verbindungen waren gegen eine Reihe von bakteriellen und Pilzpathogenen wirksam und bieten potenzielle Lösungen für Antibiotikaresistenz .
Entzündungshemmende Eigenschaften
Die Forschung hat gezeigt, dass this compound modifiziert werden kann, um Sulfonamidderivate mit starken entzündungshemmenden Wirkungen zu erzeugen. Diese Derivate könnten zu neuen Behandlungen für chronisch-entzündliche Erkrankungen führen .
Neuropharmakologisches Potenzial
Chinoxalinderivate, einschließlich solcher mit einer 2-Chlor-Substitution, haben neuroprotektive Wirkungen gezeigt. Sie werden auf ihr Potenzial zur Behandlung neurodegenerativer Erkrankungen und als Modulatoren von Neurotransmittersystemen untersucht .
Landwirtschaftliche Chemikalien
Über medizinische Anwendungen hinaus wird this compound auch in der Landwirtschaft eingesetzt. Es dient als Vorläufer bei der Synthese von Insektiziden, Herbiziden und Fungiziden und trägt zum Pflanzenschutz und zur Ertragssteigerung bei .
Organische Synthese
Im Bereich der organischen Chemie ist this compound ein vielseitiges Reagenz. Es wird in verschiedenen Synthesewegen verwendet, um komplexe organische Moleküle zu erzeugen, darunter solche mit potenziellen pharmakologischen Aktivitäten .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that quinoxaline derivatives have broad-spectrum applications in medicine, pharmacology, and pharmaceutics .
Mode of Action
It’s known that quinoxaline derivatives, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes Plasmodium species to continue to accumulate toxic heme, killing the parasite .
Biochemical Pathways
It’s known that quinoxaline derivatives can have a wide range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
Pharmacokinetics
Studies on chloroquinoxaline sulfonamide (cqs), a related compound, show that it follows a two-compartment model with a mean half-life (t1/2 alpha) of 27 hours and a t1/2 beta of 52 hours . The total body clearance and the volume of distribution at steady state of CQS both increased with the dose .
Action Environment
It’s known that 2-chloroquinoxaline was used to study the effect of solvent on hydrolysis in aqueous–organic solvent mixtures with acetonitrile and dimethylesulphoxide .
Biochemische Analyse
Biochemical Properties
2-Chloroquinoxaline has been used in various biochemical reactions. For instance, it has been used to study the effect of solvent on hydrolysis in aqueous–organic solvent mixtures with acetonitrile and dimethylesulphoxide
Cellular Effects
Quinoxaline derivatives, which 2-Chloroquinoxaline is a part of, have been shown to have broad-spectrum applications in medicine, pharmacology, and pharmaceutics . They exhibit a wide range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, anti-inflammatory, anti-tumor, and anticancer action .
Molecular Mechanism
It has been used in the synthesis of 2-(3-butynyl-2-methyl-2-ol) quinoxaline and chloroquinoxaline sulfamide
Temporal Effects in Laboratory Settings
One study has reported on the kinetics of the reaction of 2-Chloroquinoxaline with piperidine in various percentages of DMSO–H2O and DMF–H2O solutions .
Metabolic Pathways
Quinoxalines, a class of N-heterocyclic compounds, are known to have several prominent pharmacological effects
Eigenschaften
IUPAC Name |
2-chloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHVGQHIAFURIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932415 | |
| Record name | 2-Chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1448-87-9 | |
| Record name | 2-Chloroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLOROQUINOXALINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROQUINOXALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9X60Z79BG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Chloroquinoxaline is a heterocyclic aromatic compound with the molecular formula C8H5ClN2. It has a molecular weight of 164.59 g/mol. Spectroscopic data for 2-Chloroquinoxaline includes:
ANone: While specific target information for 2-Chloroquinoxaline is limited in the provided research, its reactivity primarily stems from the chlorine atom at the 2-position. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing it to form bonds with various nucleophiles.
A: The structure-activity relationship (SAR) of 2-Chloroquinoxaline and its derivatives is an active area of research. Studies indicate that modifications to the quinoxaline core structure, particularly at the 2, 6, and 7 positions, can significantly influence the compound's activity, potency, and selectivity [, ].
A: Computational chemistry plays a crucial role in understanding the reactivity and properties of 2-Chloroquinoxaline. Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of the palladium-catalyzed Suzuki-Miyaura reaction of 2-Chloroquinoxaline N-oxides with arylboronic acids []. These calculations provide insights into the reaction pathway and the role of sterically demanding boronic acids in the cross-coupling process.
ANone: While specific material compatibility data for 2-Chloroquinoxaline is not explicitly discussed in the provided research, its reactivity with nucleophiles suggests potential incompatibility with certain materials. For instance, strong nucleophiles like amines and thiols might react with 2-Chloroquinoxaline. Therefore, handling and storage should involve inert materials such as glass or certain plastics.
ANone: Various analytical techniques are employed to characterize and quantify 2-Chloroquinoxaline.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information based on the magnetic properties of atomic nuclei [].
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations [].
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound [].
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Measures the absorption and transmission of light in the ultraviolet-visible range, offering insights into the electronic structure and conjugation of the compound [].
- Chromatographic Techniques: Such as High-Performance Liquid Chromatography (HPLC) can separate and quantify 2-Chloroquinoxaline in mixtures [].
ANone: Specific information regarding the environmental impact and degradation pathways of 2-Chloroquinoxaline is not provided in the research. Given its potential toxicity, releasing this compound into the environment should be avoided. Consulting relevant environmental regulations and employing appropriate waste management strategies are crucial.
ANone: The choice of alternatives and substitutes for 2-Chloroquinoxaline depends on its specific application. For instance, other halogenated quinoxalines, such as 2-bromoquinoxaline or 2-fluoroquinoxaline, might be suitable alternatives in certain reactions. In other cases, entirely different heterocyclic scaffolds might be considered depending on the desired properties and applications.
ANone: Research on 2-Chloroquinoxaline benefits from a wide range of infrastructure and resources:
A: While the provided research does not outline specific historical milestones, the development of synthetic routes to 2-Chloroquinoxaline and its derivatives represents a significant advancement. Early studies explored its synthesis and reactivity [], paving the way for further investigations into its applications in organic synthesis and medicinal chemistry. Subsequent research focused on its reactions with various nucleophiles, expanding its synthetic utility [, , ]. The use of microwave irradiation in synthesizing 2-Chloroquinoxaline derivatives marks another notable development, offering advantages such as reduced reaction times and improved yields [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B48659.png)
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)

![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)

![2-Ethyl-5-methoxybicyclo[2.2.1]heptane](/img/structure/B48673.png)


